molecular formula C13H16O3 B14298888 4,6-Dimethoxy-2-(prop-1-en-2-yl)-2,3-dihydro-1-benzofuran CAS No. 114972-94-0

4,6-Dimethoxy-2-(prop-1-en-2-yl)-2,3-dihydro-1-benzofuran

Cat. No.: B14298888
CAS No.: 114972-94-0
M. Wt: 220.26 g/mol
InChI Key: LARLKGWCSHGPBQ-UHFFFAOYSA-N
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Description

4,6-Dimethoxy-2-(prop-1-en-2-yl)-2,3-dihydro-1-benzofuran is a chemical compound that belongs to the class of benzofurans

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dimethoxy-2-(prop-1-en-2-yl)-2,3-dihydro-1-benzofuran typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of methoxy-substituted phenols and allyl bromides, followed by cyclization using a Lewis acid catalyst. The reaction conditions often include solvents like dichloromethane and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

4,6-Dimethoxy-2-(prop-1-en-2-yl)-2,3-dihydro-1-benzofuran can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the furan moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the benzofuran framework.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and antioxidant effects.

    Industry: Used in the development of new materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of 4,6-Dimethoxy-2-(prop-1-en-2-yl)-2,3-dihydro-1-benzofuran involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. Additionally, its potential anticancer effects could be related to the induction of apoptosis and inhibition of cell proliferation through various signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    6-Methoxy-2,3-dihydro-1-benzofuran: Lacks the prop-1-en-2-yl group and has different biological activities.

    4,6-Dimethoxy-2,3-dihydro-1-benzofuran: Similar structure but without the prop-1-en-2-yl group.

    2-(Prop-1-en-2-yl)-2,3-dihydro-1-benzofuran: Lacks the methoxy groups.

Uniqueness

4,6-Dimethoxy-2-(prop-1-en-2-yl)-2,3-dihydro-1-benzofuran is unique due to the presence of both methoxy and prop-1-en-2-yl groups, which contribute to its distinct chemical and biological properties. These functional groups can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.

Properties

CAS No.

114972-94-0

Molecular Formula

C13H16O3

Molecular Weight

220.26 g/mol

IUPAC Name

4,6-dimethoxy-2-prop-1-en-2-yl-2,3-dihydro-1-benzofuran

InChI

InChI=1S/C13H16O3/c1-8(2)11-7-10-12(15-4)5-9(14-3)6-13(10)16-11/h5-6,11H,1,7H2,2-4H3

InChI Key

LARLKGWCSHGPBQ-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C1CC2=C(O1)C=C(C=C2OC)OC

Origin of Product

United States

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